

Spectroscopic Characterization of 5-Isocyanato-2,3-dihydro-1-benzofuran: A Technical Guide

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Compound of Interest

Compound Name: 5-Isocyanato-2,3-dihydro-1-benzofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **5-isocyanato-2,3-dihydro-1-benzofuran**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectral characteristics based on the analysis of its core structure, 2,3-dihydro-1-benzofuran, and the functional isocyanate group. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-isocyanato-2,3-dihydro-1-benzofuran**. These predictions are derived from established spectral data of analogous compounds, including 2,3-dihydrobenzofuran and various phenyl isocyanates.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~7.1-7.3	m	-	2	Aromatic CH (H-4, H-6)
~6.8	d	~8.5	1	Aromatic CH (H-7)
~4.6	t	~8.7	2	O-CH ₂ (H-2)
~3.2	t	~8.7	2	Ar-CH ₂ (H-3)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~159	C-O (C-7a)
~135	C-NCO (C-5)
~128	Aromatic CH (C-4 or C-6)
~125	Aromatic CH (C-4 or C-6)
~124	C-N=C=O
~122	C-Ar (C-3a)
~110	Aromatic CH (C-7)
~71	O-CH ₂ (C-2)
~29	Ar-CH ₂ (C-3)

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2270-2250	Strong, Sharp	Asymmetric N=C=O stretch
~1600-1450	Medium-Strong	Aromatic C=C stretching
~1250-1200	Strong	Aryl-O stretching
~1100-1000	Medium	C-O stretching
~3000-2850	Medium	C-H stretching (aliphatic)
~3100-3000	Medium	C-H stretching (aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
161	[M] ⁺ (Molecular Ion)
133	[M - CO] ⁺
132	[M - NCO] ⁺
104	[M - CO - C ₂ H ₃] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data presented above. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **5-isocyanato-2,3-dihydro-1-benzofuran** in approximately 0.7 mL of deuterated chloroform (CDCl₃). For quantitative measurements, an internal standard such as tetramethylsilane (TMS) may be added.[\[1\]](#)

- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a ^{13}C NMR spectrum, typically requiring a longer acquisition time due to the lower natural abundance of the ^{13}C isotope.[1]
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation: Prepare a thin film of the neat compound on a potassium bromide (KBr) salt plate. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[2]
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment or a blank KBr plate to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule. The strong, sharp peak around 2270 cm^{-1} is a key indicator of the isocyanate group.[3]

Mass Spectrometry (MS)

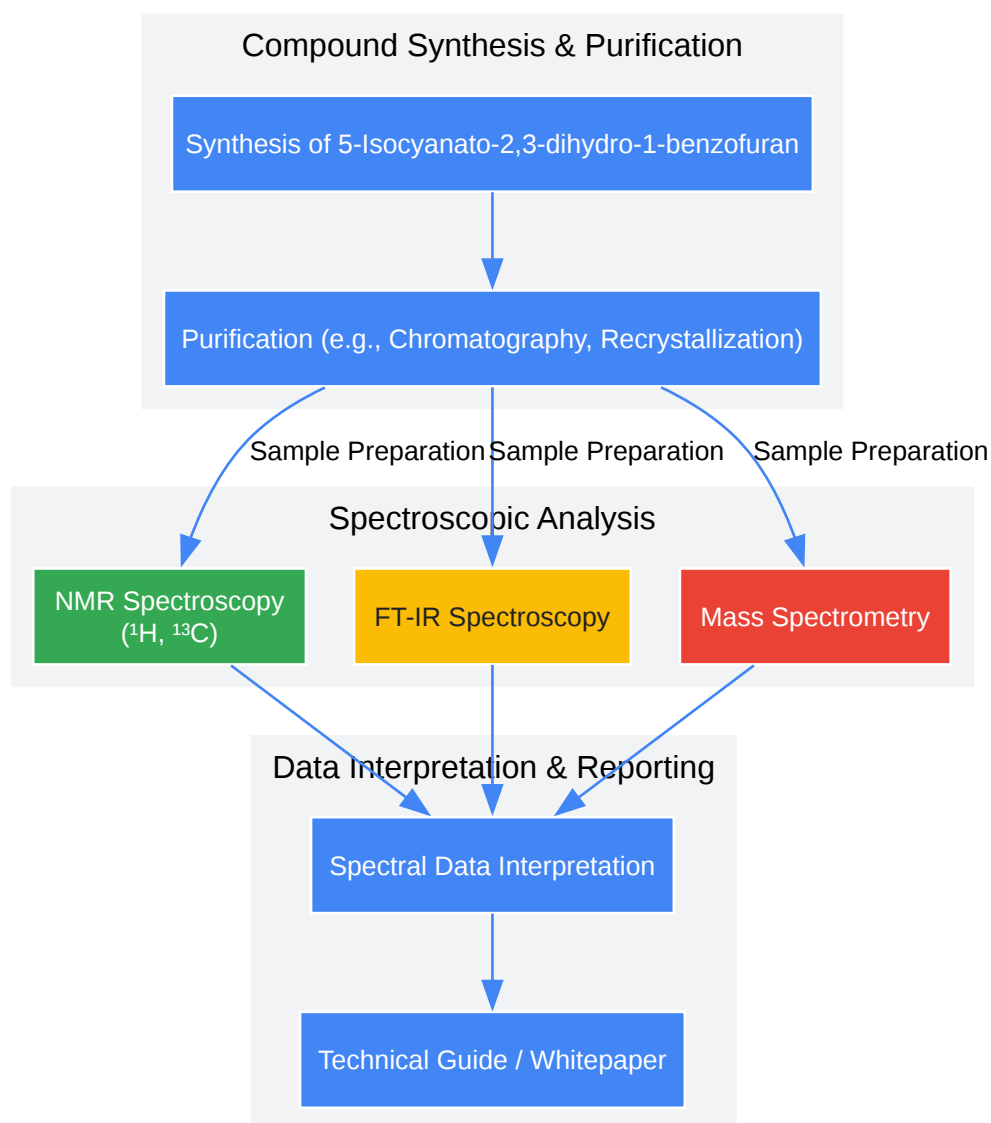
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI). EI involves bombarding the sample with a high-energy electron beam, which typically leads to the formation of a molecular ion and various fragment ions.^{[4][5]}
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).^[6]
- **Detection:** Detect the separated ions and record their relative abundance.
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and interpret the fragmentation pattern to gain structural information.^[7]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-isocyanato-2,3-dihydro-1-benzofuran**.



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Caption: Workflow for Spectroscopic Analysis.

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